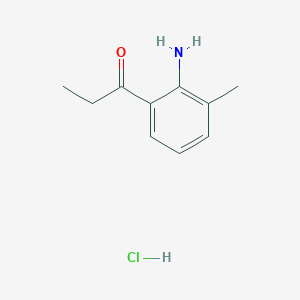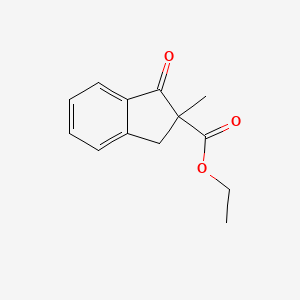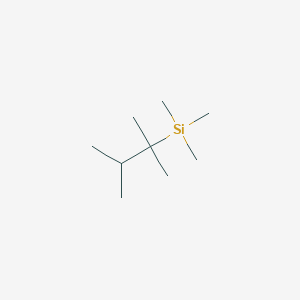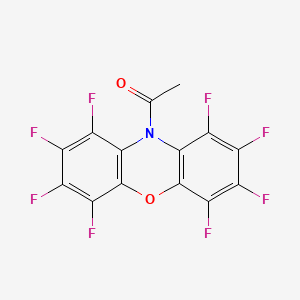
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-methylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
- N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one;hydrochloride
- N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one;hydrochloride
Uniqueness
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its methyl group at the 3-position of the phenyl ring and the amino group at the 2-position contribute to its unique interaction with biological targets and its overall chemical reactivity .
Eigenschaften
| 90829-52-0 | |
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-(2-amino-3-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-9(12)8-6-4-5-7(2)10(8)11;/h4-6H,3,11H2,1-2H3;1H |
InChI-Schlüssel |
ZOEWWSQFGPBOKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC(=C1N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)




